Trichloromethyl nitrite

Description

Contextualization within the Broader Landscape of Reactive Nitrogen Species and Halogenated Organic Compounds

Organic nitrites, with the general formula R−O−N=O, are alkyl esters of nitrous acid. wikipedia.org They are a subset of a larger group known as reactive nitrogen species (RNS), which are molecules derived from nitric oxide (NO) and its metabolites, such as nitrite (B80452). nih.govmdpi.com Under certain conditions, such as in acidic environments or during oxidative stress, nitrites can be converted into various RNS, including nitrogen dioxide (NO₂) and peroxynitrite (ONOO⁻). nih.govmdpi.comacs.org These species are highly reactive and can engage in processes like nitrosation and nitration with a wide range of organic molecules. nih.gov

Halogenated organic compounds are derivatives of hydrocarbons where one or more hydrogen atoms have been substituted by halogen atoms (F, Cl, Br, I). wikipedia.orgnc.gov Halomethanes, specifically, are derivatives of methane (B114726) (CH₄). wikipedia.org These compounds have diverse applications as refrigerants, solvents, and chemical intermediates. wikipedia.orgnc.gov Their physical and chemical properties, such as volatility and reactivity, are heavily influenced by the number and type of halogen atoms present. wikipedia.org Trichloromethyl compounds, containing the -CCl₃ group, are a prominent class of halogenated organics known for their unique chemical reactivity and presence in both synthetic and natural environments. nih.govnih.gov

Historical Evolution of Research in Alkyl Nitrite Chemistry and Halogenated Methane Derivatives

The study of alkyl nitrites dates back to the 19th century. In 1844, French chemist Antoine Jérôme Balard first synthesized amyl nitrite. historyhit.comjsr.org The therapeutic potential of this compound was recognized later, in 1867, when Scottish physician Sir Thomas Lauder Brunton began using it to treat angina pectoris, noting its ability to dilate blood vessels and relieve chest pain. historyhit.comjsr.org While their medical applications continued, alkyl nitrites also gained popularity as recreational inhalants, known as "poppers," starting in the 1970s. taylorandfrancis.com

The development of halogenated methane derivatives was largely driven by industrial needs in the 20th century. These compounds, including chlorofluorocarbons (CFCs), were widely adopted as refrigerants, propellants, and solvents. wikipedia.orgnc.gov A common industrial method for their production is the free-radical chlorination of methane. wikipedia.org In recent decades, research has also uncovered the natural occurrence of halomethanes, with many marine organisms capable of biosynthesizing them through enzymatic processes. wikipedia.org Furthermore, studies have identified the formation of natural trichloromethyl compounds in terrestrial environments like forest soils. nih.govnih.gov

Conceptual Frameworks for Understanding the Reactivity and Stability of Nitrite Esters

The reactivity of nitrite esters (R-O-N=O) is largely dictated by their molecular structure. A key feature is the weakness of the covalent bond between the oxygen of the alkoxy group and the nitrogen of the nitroso group (C–O bond in the R-O linkage). wikipedia.org This bond is susceptible to homolytic cleavage, breaking to form an alkyl radical and a nitrite radical. wikipedia.org

Nitrite esters are also known to decompose slowly upon standing, yielding oxides of nitrogen, water, and the corresponding alcohol. wikipedia.orgwikidoc.org They act as effective nitrosating agents, capable of introducing a nitroso group (-N=O) into other organic molecules. wikipedia.org While distinct from the more robust nitrate (B79036) esters (R-O-NO₂), the stability of nitrite esters is similarly influenced by the nature of the attached alkyl (R) group. Electron-withdrawing or bulky groups can alter the bond energies and steric environment around the nitrite functional group, thereby affecting its reactivity and stability. dtic.mil The inherent instability of the ester linkage is a defining characteristic that makes these compounds useful but also requires careful handling. at.uaresearchgate.net

Significance of Trichloromethyl-Containing Moieties in Chemical Synthesis and Environmental Processes

The trichloromethyl (-CCl₃) group is a valuable functional moiety in modern organic chemistry. researchgate.net Its strong electron-withdrawing nature and steric bulk impart unique properties to molecules. Compounds containing this group are crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals like fungicides and herbicides, and polymers. researchgate.netvulcanchem.comresearchgate.net Various synthetic methods have been developed to introduce the trichloromethyl group into organic structures, often utilizing reagents like chloroform (B151607) or sodium trichloroacetate. organic-chemistry.org

Beyond the laboratory, trichloromethyl compounds are part of natural biogeochemical cycles. nih.gov Research has shown that compounds such as chloroform and trichloroacetic acid (TCAA) can be formed naturally in the topsoil of forests. nih.govnih.gov These natural trichloromethyl compounds are recognized as contributors to the chlorine content in the lower atmosphere. nih.gov Their subsequent fate in the environment varies depending on their specific physical and chemical properties, which dictate processes like uptake by vegetation or mineralization in the soil. nih.gov

Properties and Synthesis of Trichloromethyl Nitrite

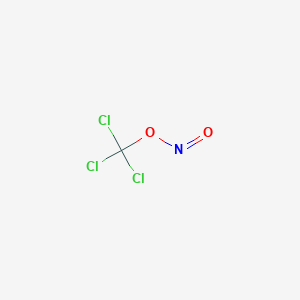

This compound (CCl₃NO₂) is the specific ester of nitrous acid and trichloromethanol (B1233427). Direct research on this compound is limited; however, its properties and reactivity can be inferred from the known chemistry of its constituent functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CCl₃NO₂ |

| Molecular Weight | 164.37 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 496787-30-5 nih.gov |

| Canonical SMILES | C(ON=O)(Cl)(Cl)Cl nih.gov |

This table was generated using data from PubChem. nih.gov

A plausible synthesis route for this compound, based on the general preparation of alkyl nitrites, would involve the reaction of trichloromethanol with a source of nitrous acid. wikipedia.orgwikidoc.org Typically, this is achieved by treating the alcohol with sodium nitrite in the presence of a strong acid like sulfuric acid. wikipedia.orgwikidoc.org

Inferred Reactivity

The chemical behavior of this compound is expected to be dominated by the interplay between the highly electron-withdrawing trichloromethyl group and the inherently unstable nitrite ester linkage.

Enhanced Reactivity: The -CCl₃ group would likely make the nitrite group a more potent nitrosating and oxidizing agent compared to simple alkyl nitrites.

Decomposition Pathway: The molecule is expected to be highly unstable. Thermal or photochemical decomposition would likely proceed via homolytic cleavage of the weak O-N bond, generating a trichloromethoxy radical (CCl₃O•) and a nitric oxide radical (•NO). These reactive intermediates would then participate in further reactions.

Hydrolysis: Like many compounds with reactive halogen and nitrite groups, this compound would be susceptible to hydrolysis, breaking down in the presence of water.

Structure

3D Structure

Properties

CAS No. |

496787-30-5 |

|---|---|

Molecular Formula |

CCl3NO2 |

Molecular Weight |

164.37 g/mol |

IUPAC Name |

trichloromethyl nitrite |

InChI |

InChI=1S/CCl3NO2/c2-1(3,4)7-5-6 |

InChI Key |

GFNFFMACHJPNML-UHFFFAOYSA-N |

Canonical SMILES |

C(ON=O)(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Trichloromethyl Nitrite Analogues

Approaches to Nitrite (B80452) Ester Formation via Substitution and Nitration Reactions

The formation of the nitrite ester functional group is a key step in synthesizing compounds like trichloromethyl nitrite. This can be achieved through several routes, including the reaction of alkyl halides with nitrite sources, direct nitrosation of alcohols, and advanced catalytic methods for introducing nitro groups into aromatic systems.

The reaction between alkyl halides and nitrite sources is a fundamental method for forming C-O or C-N bonds. The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack from either the oxygen or the nitrogen atom. ncert.nic.in This leads to the formation of two possible products: alkyl nitrites (R-ONO) and nitroalkanes (R-NO₂). ncert.nic.instackexchange.com

The outcome of the reaction is influenced by several factors, including the nature of the metal cation in the nitrite salt, the structure of the alkyl halide, and the reaction mechanism (Sₙ1 vs. Sₙ2). stackexchange.comstackexchange.com

Influence of Metal Cation : Silver nitrite (AgNO₂) tends to favor the formation of nitroalkanes. stackexchange.com The covalent character of the Ag-O bond means the nitrogen atom's lone pair is more available for nucleophilic attack. In contrast, sodium nitrite (NaNO₂), being more ionic, allows the oxygen to act as the nucleophile, often yielding more of the alkyl nitrite, although nitroalkanes are still significant products. stackexchange.com

Influence of Alkyl Halide Structure :

Primary alkyl halides react rapidly to give nitroalkanes as the major product, typically in yields around 60% with NaNO₂. stackexchange.com

Secondary alkyl halides produce a mixture of both nitroalkanes and alkyl nitrites, but generally in lower yields. stackexchange.com

Tertiary alkyl halides are poor substrates for preparing nitro compounds via this method, with yields often below 5%. stackexchange.com

Influence of Reaction Mechanism : In an Sₙ2 reaction, the softer nitrogen atom tends to attack the soft electrophilic carbon of the alkyl halide, favoring nitroalkane formation. stackexchange.com In an Sₙ1 reaction, the intermediate carbocation is a hard electrophile, which preferentially reacts with the harder oxygen atom of the nitrite ion, favoring the formation of the alkyl nitrite. stackexchange.com

| Alkyl Halide Type | Nitrite Source | Predominant Mechanism | Major Product | Typical Yield |

|---|---|---|---|---|

| Primary (e.g., R-CH₂-I) | NaNO₂ | Sₙ2 | Nitroalkane (R-NO₂) | ~60% |

| Primary (e.g., R-CH₂-Br) | AgNO₂ | Sₙ2-like | Nitroalkane (R-NO₂) | ~80% |

| Secondary (e.g., R₂-CH-I) | NaNO₂ | Mixed Sₙ1/Sₙ2 | Mixture of R-NO₂ and R-ONO | <20% |

| Tertiary (e.g., R₃-C-Br) | AgNO₂ | Sₙ1 | Alkyl Nitrite (R-ONO) | Low (significant elimination) |

The direct conversion of alcohols to alkyl nitrites is a widely used synthetic strategy. journals.co.za This can be accomplished using various nitrosating agents under different conditions.

Aqueous Nitrous Acid : The classical method involves reacting an alcohol with sodium nitrite in the presence of a strong acid like sulfuric or hydrochloric acid. google.comprepchem.comchemeurope.com The acid protonates the nitrite to form nitrous acid (HNO₂), which then nitrosates the alcohol. This reaction is typically performed at low temperatures due to its exothermic nature. google.com

Trans-nitrosation : tert-Butyl nitrite can serve as an effective reagent for the acid-catalyzed trans-nitrosation of other alcohols. journals.co.za This method is a convenient way to synthesize alkyl nitrites under mild, non-aqueous conditions. The efficiency of this exchange process depends on the alcohol's structure, with the reactivity order being primary > secondary > tertiary. journals.co.za

Nitrosyl Chloride : Alcohols can be treated with nitrosyl chloride (NOCl), often in the presence of a base like pyridine to neutralize the HCl byproduct. journals.co.za This method is used to prepare the alkyl nitrite starting materials for the Barton reaction, a photochemical process for C-H bond functionalization. wikipedia.orgyoutube.com

The choice of method depends on the substrate's stability and the desired reaction conditions. For example, trans-nitrosation with tert-butyl nitrite is advantageous for acid-sensitive substrates. journals.co.za

While not a direct synthesis of alkyl nitrites, palladium-catalyzed reactions provide modern, efficient routes to nitroaromatic compounds, which are important precursors and structural analogues. Traditional aromatic nitration methods often suffer from poor regioselectivity and limited functional group tolerance. Palladium catalysis offers a milder alternative.

An efficient Pd-catalyzed method has been developed for the conversion of aryl chlorides, triflates, and nonaflates into nitroaromatics. organic-chemistry.org This transformation proceeds under weakly basic conditions, demonstrating broad substrate scope and excellent compatibility with various functional groups. organic-chemistry.org The catalyst system is based on a biarylphosphine ligand (such as XPhos) that facilitates the challenging C-N bond formation. organic-chemistry.orgorganic-chemistry.org This approach allows for the synthesis of nitro-substituted aromatic and heteroaromatic compounds that are difficult to access through conventional nitration protocols. organic-chemistry.org

| Aryl Halide/Triflate Substrate | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Chlorotoluene | Pd₂(dba)₃ / Ligand 1 | NaNO₂, TDA, 110 °C | 4-Nitrotoluene | 98% |

| 4-Triflyloxyacetophenone | Pd₂(dba)₃ / Ligand 1 | NaNO₂, TDA, 110 °C | 4-Nitroacetophenone | 94% |

| 3-Chloropyridine | Pd₂(dba)₃ / Ligand 1 | NaNO₂, TDA, 110 °C | 3-Nitropyridine | 85% |

| Methyl 4-chlorobenzoate | Pd₂(dba)₃ / Ligand 1 | NaNO₂, TDA, 110 °C | Methyl 4-nitrobenzoate | 96% |

Data adapted from Fors, B. P., & Buchwald, S. L. (2009). J. Am. Chem. Soc., 131(36), 12898–12899. organic-chemistry.org "Ligand 1" refers to a specific biarylphosphine ligand used in the study. TDA is tris(3,6-dioxaheptyl)amine.

Radical Pathways in the Synthesis of Trichloromethyl-Containing Species

Radical reactions offer a powerful method for introducing the trichloromethyl (-CCl₃) group into organic molecules. These pathways often proceed under mild conditions and can be used to functionalize otherwise unreactive C-H bonds or add across double bonds.

One common strategy is the atom transfer radical addition (ATRA) of a trichloromethyl source, such as bromotrichloromethane (BrCCl₃) or carbon tetrachloride (CCl₄), across an alkene. researchgate.net This process can be initiated by various means, including chemical initiators, heat, or, more recently, photoredox catalysis. researchgate.net For example, trichlorofluoromethane (CCl₃F) has been activated using photoredox catalysis to add a dichlorofluoromethyl (-CCl₂F) group to alkenes, demonstrating a method that could be conceptually extended to trichloromethyl species. researchgate.net

These radical additions provide access to a wide range of compounds containing the trichloromethyl group, which are valuable intermediates in organic synthesis. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of thioethers with chlorine gas can produce trichloromethyl-substituted aromatic compounds. google.com

Vapor Phase Preparative Techniques for Alkyl Nitrites and their Mechanistic Implications

Vapor-phase synthesis provides an alternative to traditional liquid-phase methods for preparing simple alkyl nitrites like methyl and ethyl nitrite. google.com This technique can offer advantages in terms of continuous production and separation of the product.

In a typical vapor-phase process, a vaporized alcohol is reacted with nitrogen oxides, specifically a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂). google.com The reaction is carried out at elevated temperatures (e.g., 10°C to 300°C) in the presence of an inert gaseous diluent. google.com

The key to achieving high yields of the desired alkyl nitrite while minimizing the formation of byproducts like nitric acid is the careful control of the molar ratios of the reactants. google.com It has been found that the molar ratio of nitric oxide to nitrogen dioxide should be greater than one, and the molar ratio of the alcohol to the total amount of nitrogen oxides should also be greater than one. google.com This stoichiometry favors the formation of nitrous acid in the gas phase, which then esterifies the alcohol.

| Reactant | Molar Ratio Constraint | Purpose |

|---|---|---|

| Nitric Oxide (NO) / Nitrogen Dioxide (NO₂) | > 1 | To favor the formation of nitrous acid and suppress nitric acid byproduct. |

| Alcohol (ROH) / (NO + NO₂) | > 1 | To ensure complete reaction of the nitrogen oxides and maximize nitrite ester yield. |

Data derived from U.S. Patent No. EP0057143B1. google.com

This process highlights a different mechanistic environment compared to aqueous preparations, where the reactions are governed by gas-phase kinetics and equilibria.

Fundamental Chemical Reactivity and Mechanistic Investigations of Trichloromethyl Nitrite

Electron Transfer Processes and Oxidation-Reduction Pathways in Nitrite (B80452) Chemistry

Kinetics and Stoichiometry of Nitrite Reduction

The reduction of nitrite is a critical process in various chemical and biological systems. Under acidic conditions, nitrite (NO₂⁻) is protonated to form nitrous acid (HNO₂), which can then decompose into various nitrogen oxides, including nitric oxide (•NO) and nitrogen dioxide (•NO₂). The standard reduction potential for the conversion of nitrous acid to nitric oxide is favorable at low pH (E⁰ = 0.98 V vs. NHE), making nitrite a strong oxidant in acidic environments. However, this potential drops significantly to 0.37 V at a neutral pH of 7.

In biological systems, the reduction of nitrate (B79036) and nitrite is often facilitated by microbial enzymes. The general pathway involves the reduction of nitrate to nitrite, followed by the reduction of nitrite to ammonium (B1175870) ions, catalyzed by nitrate and nitrite reductases, respectively. The stoichiometry of nitrite reduction catalyzed by enzymes like Pseudomonas aeruginosa nitrite-reductase (cytochrome cd1) has been shown to yield nitrous oxide. The kinetics of these biological reductions are complex and can be influenced by factors such as the presence of other substances and the specific microorganisms involved.

The reduction of nitrite can also be catalyzed by metalloproteins containing redox-active metals like iron. These enzymes facilitate electron and proton donation to nitrite, leading to the formation of nitric oxide. The rate of these reactions is dependent on various factors, including the concentration of the reactants and the pH of the environment.

Chelation and Isomerization Phenomena in Co-ordinated Nitrito-Ligands

The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO). This leads to the phenomenon of linkage isomerism. Additionally, nitrite can act as a chelating ligand, binding to a metal center through both oxygen atoms (κ²O,O-NO₂).

The interconversion between nitro and nitrito isomers is a well-documented process. For example, the kinetically favored O-bonded isomer, [(NH₃)₅Co−ONO]²⁺, can convert to the thermodynamically more stable N-bonded isomer, [(NH₃)₅Co−NO₂]²⁺, in an intramolecular fashion. The rate of this isomerization can be influenced by the nature of the other ligands present in the complex.

In some cases, the isomerization is reversible and can be triggered by external stimuli such as light or changes in temperature. For instance, photocrystallographic studies have shown that certain nickel(II) complexes can undergo complete conversion from the nitro to the nitrito form upon irradiation with light. The stability of these isomers can be very close, with small energy differences between them.

Nucleophilic and Electrophilic Reaction Dynamics involving Nitrite Esters

Nitrite esters, organic compounds with the functional group R-ONO, can exhibit both nucleophilic and electrophilic characteristics depending on the reaction conditions and the nature of the R group. The nitrite ion itself is a Lewis base due to the lone pairs of electrons on both the nitrogen and oxygen atoms. This allows it to act as a nucleophile.

The nucleophilic character of the nitrite ion has been demonstrated in reactions with electron-deficient substrates. For example, in reactions with 1-fluoro-2,4-dinitrobenzene, the nitrite anion acts as a nucleophile. The initial step is often a nucleophilic attack by the nitrite ion, which can be followed by other transformations.

Conversely, under certain conditions, nitrite species can act as electrophiles. The protonated form, nitrous acid (HNO₂), can generate the nitrosonium ion (NO⁺), a potent electrophile, which can participate in electrophilic substitution reactions.

In the context of trichloromethyl nitrite, the highly electron-withdrawing trichloromethyl group is expected to significantly influence the reactivity of the nitrite moiety. This group exerts a strong negative inductive (-I) effect, which pulls electron density away from the attached functional group. This would decrease the nucleophilicity of the oxygen atoms in the nitrite group, making them less likely to attack electron-deficient centers. Conversely, the electrophilicity of the nitrogen atom might be enhanced.

Intramolecular Rearrangements and Isomerization Kinetics of Nitro-Nitrite Systems

A significant intramolecular rearrangement in compounds containing a nitro group (-NO₂) is the nitro-nitrite isomerization, where the nitro group converts to a nitrite group (-ONO). This rearrangement is a key step in the thermal decomposition of many nitro compounds.

The mechanism of this isomerization can proceed through different pathways, including a dissociation-recombination mechanism or a more direct intramolecular rearrangement. Theoretical studies suggest that the intramolecular pathway is often favored. The activation energy for this process can be substantial. For example, the calculated activation energy for the nitro-nitrite isomerization in nitromethane (B149229) is around 51.7-55.5 kcal/mol.

The Fischer-Hepp rearrangement of aromatic N-nitrosamines provides another example of an intramolecular rearrangement involving a nitroso group. Evidence suggests that this acid-catalyzed rearrangement proceeds via an intramolecular mechanism rather than an intermolecular one involving dissociation and re-nitrosation.

For this compound, while it is a nitrite ester and not a nitro compound, the principles of isomerization in related systems are relevant. The stability of the C-O-N=O linkage will be influenced by the electron-withdrawing trichloromethyl group. While a direct nitro-nitrite isomerization is not applicable, other intramolecular rearrangements could potentially occur, although specific studies on this compound are limited.

Radical Reaction Mechanisms involving Trichloromethyl Species in Organic Transformations

The trichloromethyl radical (•CCl₃) is a highly reactive intermediate that plays a significant role in various organic transformations. It is typically formed through the homolytic cleavage of the carbon-chlorine bond in compounds like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃).

Once generated, the trichloromethyl radical can participate in a variety of reactions, including:

Addition to double bonds: The •CCl₃ radical can add to alkenes, initiating radical polymerization or leading to the formation of addition products. This addition is often regiospecific, forming the more stable radical intermediate.

Hydrogen abstraction: The radical can abstract hydrogen atoms from other molecules.

Halogen abstraction: It can also abstract halogen atoms, particularly from other halogenated compounds.

Coupling reactions: Two trichloromethyl radicals can combine to form hexachloroethane.

The reactivity of the trichloromethyl radical is influenced by the substituents on the radical center. The presence of stabilizing groups can affect the types of products formed.

In the context of this compound, homolytic cleavage of the O-N bond would generate a trichloromethoxy radical (CCl₃O•) and a nitric oxide radical (•NO). Alternatively, cleavage of the C-O bond would produce the trichloromethyl radical (•CCl₃) and a nitrite radical (•NO₂). The relative likelihood of these cleavage events would depend on the respective bond dissociation energies.

The trichloromethyl radical is also involved in redox processes. It can be generated through the reduction of trichloromethyl derivatives by metal ions like iron(II) chloride in an electron transfer process. The subsequent reactions of the radical, such as coupling or further reduction to a carbanion, depend on the reaction conditions and the structure of the starting material. Photoredox catalysis can also be used to generate trichloromethyl radicals from precursors like bromotrichloromethane.

Impact of the Trichloromethyl Group on Nitrite Reactivity and Bond Dissociation Energies

The trichloromethyl group (-CCl₃) is a strong electron-withdrawing group due to the high electronegativity of the three chlorine atoms. This property has a profound impact on the reactivity of any functional group to which it is attached, including a nitrite group.

The -CCl₃ group exerts a significant negative inductive effect (-I), which pulls electron density away from the rest of the molecule. In the case of this compound (CCl₃ONO), this would make the oxygen atoms of the nitrite group less electron-rich and therefore less nucleophilic. This decreased nucleophilicity would likely slow down reactions where the nitrite ester acts as a nucleophile.

The C-O bond strength would also be affected. A comprehensive collection of BDEs for organic compounds shows a wide range of values depending on the molecular structure. The BDE of the C-C bond in ethane (B1197151) (H₃C-CH₃) is around 368 kJ/mol (approx. 88 kcal/mol). The introduction of highly electronegative substituents can significantly change these values.

The table below provides a comparison of relevant bond dissociation energies to contextualize the potential impact of the trichloromethyl group.

| Bond | Compound | Bond Dissociation Energy (kcal/mol) |

| H₃C-H | Methane (B114726) | 104 |

| Cl₃C-H | Chloroform | 96 |

| H₃C-CH₃ | Ethane | 88 |

| CH₃O-NO | Methyl Nitrite | 42.5 |

Note: The values for methane, chloroform, and ethane are approximate and serve for general comparison.

The data suggests that the presence of chlorine atoms can influence bond strengths. It is reasonable to hypothesize that the C-O and O-N bond dissociation energies in this compound will be different from those in simpler alkyl nitrites, which in turn will dictate its thermal and photochemical reactivity, particularly the pathways of radical formation.

Advanced Spectroscopic Characterization and Analytical Methodologies for Research Applications

Application of UV-Visible Spectroscopy in Reaction Monitoring and Quantification

UV-Visible spectroscopy is a versatile and non-destructive technique that allows for real-time analysis of chemical reactions. mdpi.com It is particularly useful for monitoring species that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle of this technique relies on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.comthermofisher.com This relationship enables quantitative analysis and the study of reaction kinetics by measuring absorbance changes over time. thermofisher.com While direct analysis of trichloromethyl nitrite (B80452) is feasible, indirect methods are often employed for enhanced sensitivity and selectivity.

The quantification of trichloromethyl nitrite can be achieved indirectly by measuring the concentration of the nitrite ion following a controlled hydrolysis or derivatization reaction. A multitude of spectrophotometric methods for nitrite determination have been developed, many of which rely on the formation of intensely colored azo dyes. mdpi.comresearchgate.net

The most common approach is the Griess reaction, where a diazotization reaction occurs between an aromatic amine (e.g., sulfanilic acid, p-nitroaniline) and nitrite in an acidic medium. scispace.com The resulting diazonium salt is then coupled with another aromatic compound, such as N-(1-naphthyl) ethylenediamine (B42938) or methyl anthranilate, to produce a stable azo dye with a strong absorbance in the visible region. researchgate.netscispace.com Other methods are based on redox reactions, such as the oxidation of dyes like Congo red or the reaction with iodide ions in acidic conditions to produce iodine, which can be measured spectrophotometrically. mdpi.comajol.info These methods offer high sensitivity, with detection limits often in the sub-microgram per milliliter (µg/mL) range. researchgate.netajol.info

The choice of method depends on the specific chemical system, potential interferences, and required sensitivity. The table below summarizes various spectrophotometric methods applicable for nitrite quantification.

| Reagents | Principle | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Source |

|---|---|---|---|---|---|

| p-Nitroaniline / Ethoxyethylenemaleic Ester | Diazotization/Coupling | 439 | 0.5 - 16 | 5.04 x 10⁴ | scispace.com |

| p-Nitroaniline / Ethylcyanoacetate | Diazotization/Coupling | 465 | 0.2 - 18 | 1.21 x 10⁴ | scispace.com |

| Sulfanilic Acid / Methyl Anthranilate | Diazotization/Coupling | 493 | 0.2 - 8.0 | 1.03 x 10⁴ | researchgate.net |

| Iodide Ions / Acidic Medium | Redox Reaction | 362 | 0.0625 - 4.00 (mg/L) | Not Specified | mdpi.comresearchgate.net |

| Congo Red / Potassium Bromate | Catalytic Oxidation | 570 | 0.015 - 0.75 | Not Specified | ajol.info |

UV-Visible spectroscopy is an effective tool for the real-time monitoring of reactions involving nitrite esters. The transformation of these esters, whether through hydrolysis, thermal decomposition, or reaction with other substrates, can be followed by observing the change in absorbance at a characteristic wavelength. For instance, the degradation of nitrate (B79036) esters, a closely related class of compounds, has been monitored by observing the depletion of a dye that reacts with the nitrogen oxides (NOx) produced during decomposition. researchgate.net This approach yielded kinetic data, including rate constants and activation energies for the degradation process. researchgate.net

Similarly, the transformation of this compound could be monitored by:

Directly observing the disappearance of an absorption band associated with the O-N=O group of the nitrite ester.

Monitoring the appearance of a product that absorbs in the UV-Vis range.

Using an indicator species that reacts with a product of the transformation (e.g., nitrous acid) to produce a colored compound. thermofisher.com

The ability to collect data continuously without sample extraction makes UV-Vis spectroscopy ideal for mechanistic studies, allowing researchers to understand the factors influencing the reaction rate and pathway. mdpi.comthermofisher.com The combination of UV-Vis spectroscopy with chemometric methods can further enhance its power, enabling the deconvolution of complex spectral data from reaction mixtures to track multiple components simultaneously. mdpi.com

Chromatographic Techniques for Separation and Analysis of Complex Reaction Mixtures

Chromatography is indispensable for the analysis of complex mixtures that are often generated during the synthesis or reaction of this compound. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase, allowing for their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds, including nitrite and nitrate esters. It is used extensively for purity assessment, quantitative analysis, and in support of mechanistic studies. diva-portal.orgnih.gov For the analysis of this compound and its reaction products, various HPLC modes can be employed.

Reversed-Phase HPLC: This is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. jfda-online.comjptcp.com The separation of nitrites and nitrates has been achieved using aqueous mobile phases, sometimes containing methanol (B129727) or specific ion-pairing agents like octylammonium orthophosphate to improve retention and resolution. jfda-online.com

Anion-Exchange HPLC: This mode can be used to separate anionic species, such as nitrite and nitrate ions that may be present as impurities or degradation products. tandfonline.com

Detection is typically performed using a UV-Vis detector, as both nitrite and nitrate ions absorb in the low UV region (~210-220 nm). jptcp.commdpi.com HPLC methods have been developed for the simultaneous determination of nitrite and nitrate with run times often under 10 minutes. jfda-online.com The technique's high precision and sensitivity, with detection limits reaching the nanogram per milliliter (ng/mL) range, make it suitable for detailed mechanistic investigations of ester transformations and for verifying the purity of synthesized batches. mdpi.com

| Analyte(s) | Column | Mobile Phase | Detection | Key Finding/Application | Source |

|---|---|---|---|---|---|

| Nitrite, Nitrate | C18 | 0.01 M Octylammonium orthophosphate in 30% Methanol (pH 7.0) | UV | Rapid ( < 10 min) simultaneous analysis in vegetable samples. | jfda-online.com |

| Nitrite, Nitrate | Phosphatidylcholine (PC) | 20 mM NaCl | UV (210 nm) | Separation based on a solvation-dependent mechanism; applied to saliva. | mdpi.com |

| Nitrite | C18 BDS Hypersil | Distilled water (pH 6.5) | UV (220 nm) | Validated method for biological fluids with a LOQ of 0.012 µg/mL. | jptcp.com |

| Nitrate Esters | Reversed-phase C18 | Methanol/water | UV | Isolation of products for mechanistic studies of NO release. | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of GC with the highly specific detection and identification power of MS. This technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it a prime candidate for studying this compound and its reaction products. koreascience.kr

For analysis, samples are injected into the GC, where they are volatilized and separated based on their boiling points and interactions with a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification.

To enhance volatility and thermal stability for GC analysis, nitrite and nitrate ions are often converted into more suitable derivatives. A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br), which reacts with nitrite and nitrate to form PFB-NO₂ and PFB-ONO₂, respectively. tandfonline.comnih.govmdpi.com These derivatives are highly responsive to electron capture negative-ion chemical ionization (NICI), a soft ionization technique that provides high sensitivity. researchgate.net Quantification is typically performed using stable isotope-labeled internal standards (e.g., ¹⁵N-labeled nitrite) and selected-ion monitoring (SIM), where the instrument is set to detect only specific mass-to-charge (m/z) ratios corresponding to the analytes of interest. nih.govresearchgate.net GC-MS has also been used to analyze chlorinated compounds, indicating its applicability to the trichloromethyl moiety. wisconsin.gov

| Analyte(s) | Derivatization | Ionization Mode | Key Application | Source |

|---|---|---|---|---|

| Nitrite, Nitrate | Pentafluorobenzyl bromide (PFB-Br) | Negative-Ion Chemical Ionization (NICI) | Simultaneous quantification in biological fluids. | tandfonline.comnih.gov |

| Nitrite | None (in-injector reaction with ethyl acetate) | NICI | Quantification in biological fluids without prior derivatization. | researchgate.netnih.gov |

| Nitrite, Nitrate | Pentafluorobenzyl bromide (PFB-Br) | Not Specified (MS detection) | Accurate determination in various vegetable samples. | researchgate.net |

| Nitrite, Nitrate | Pentafluorobenzyl bromide (PFB-Br) | NICI | Used to study mechanisms of S-nitrosothiol hydrolysis. | mdpi.com |

Ion Chromatography (IC) is the premier technique for the determination of inorganic anions and is the method of choice for analyzing anionic nitrogen species like nitrite (NO₂⁻) and nitrate (NO₃⁻) that could arise from the hydrolysis or degradation of this compound. researchgate.netresearchgate.net The technique is recommended by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) for water analysis. lcms.czepa.gov

In IC, an aqueous sample is injected into a system where it flows through a guard column and a separator column packed with an ion-exchange resin. epa.gov Anions are separated based on their affinity for the resin. A key component of modern IC systems is a suppressor, which reduces the background conductivity of the eluent (typically a carbonate-bicarbonate buffer) and converts the analyte anions into their more conductive acid forms, thereby enhancing detection sensitivity. epa.gov Detection is most commonly performed using a conductivity detector. researchgate.netresearchgate.net

IC provides excellent resolution, allowing for the separation of nitrite and nitrate from other common anions like chloride, fluoride, and sulfate, which might be present in a reaction mixture. researchgate.netepa.gov This high selectivity is crucial when analyzing samples from complex matrices. researchgate.netmyfoodresearch.com The method is robust, reliable, and capable of achieving low limits of detection, making it ideal for quantifying trace levels of anionic degradation products. researchgate.netmyfoodresearch.com

Advanced Spectroscopic Probes for Molecular Structure and Dynamics in Solution and Gas Phase

Advanced spectroscopic techniques are indispensable for the detailed investigation of reactive and often unstable molecules like this compound. These methods provide critical insights into molecular structure, vibrational dynamics, and quantitative analysis, which are essential for understanding its chemical behavior in various research contexts.

IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. researchgate.net Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light. acs.org The two techniques are complementary; vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa, due to different quantum mechanical selection rules. nih.govacs.org For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the polarizability. acs.org

In the case of this compound, key vibrational modes include the stretching and deformation of its constituent bonds: C-Cl, C-O, O-N, and N=O. The trichloromethyl (-CCl₃) group exhibits characteristic stretching and deformation modes. The C-Cl stretching vibrations are typically observed in the 850-550 cm⁻¹ region. The nitrite group (-ONO) has distinct symmetric and asymmetric stretching vibrations.

Research has identified the principal infrared absorption bands for this compound. The strong band observed around 1800 cm⁻¹ is assigned to the N=O stretching vibration, a characteristic feature for organic nitrites. The C-O and O-N stretching vibrations are typically found in the 1200-800 cm⁻¹ region. The table below summarizes the experimentally observed vibrational frequencies for this compound.

Table 1: Principal Infrared Absorption Bands for this compound

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~1800 | N=O stretch | Strong |

| ~840 | C-O stretch | Strong |

| ~780 | C-Cl stretch (asymmetric) | Strong |

| ~710 | O-N-O bend | Medium |

This vibrational fingerprint is unique to this compound and allows for its unambiguous identification in complex reaction mixtures and for monitoring its formation or decay in real-time. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. While the inherent instability of this compound makes its direct analysis by NMR challenging, the technique is invaluable for identifying and characterizing the intermediates and final products of its reactions. researchgate.net

This compound is known to decompose or react to form other species. For instance, its decomposition can yield phosgene (B1210022) (COCl₂) and nitrosyl chloride (NOCl). NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, can be used to confirm the presence of these products.

For example, in a reaction where this compound is used as a reagent, ¹³C NMR can be employed to track the disappearance of starting materials and the appearance of products containing the trichloromethyl group or its derivatives. While this compound itself is not typically studied by NMR, related compounds containing the -CCl₃ group are. Similarly, ¹⁵N NMR spectroscopy is a powerful tool for studying nitrogen-containing compounds, including nitrites and their reaction products. acs.org For instance, the chemical shift of the nitrogen atom in the nitrite group is distinct and can be used to monitor reactions involving this functional group.

Although direct NMR data on this compound is scarce due to its reactivity, the analysis of its stable precursors or decomposition products is routine. For example, the quantification of amyl nitrite mixtures, which are structurally related, is readily achieved using ¹H NMR. jasco.com.br This demonstrates the potential of NMR to analyze the chemical environment of the functional groups present in and derived from this compound.

Chemiluminescence-based analytical methods offer exceptional sensitivity and selectivity for the quantitative analysis of nitrogen oxides and related compounds, including this compound. nih.govnih.gov The principle behind this technique is the detection of light emitted from a chemical reaction. core.ac.uk

The most common application for detecting compounds like this compound involves their conversion to nitric oxide (NO) and subsequent detection. nih.gov This is typically achieved through photolytic or chemical reduction. The liberated NO gas is then reacted with ozone (O₃) in a reaction chamber. nih.govcsic.es This reaction produces nitrogen dioxide in an electronically excited state (NO₂*). nih.govcore.ac.uk

NO + O₃ → NO₂* + O₂

As the excited NO₂* molecule returns to its ground state, it emits a photon of light (hν). core.ac.uk

NO₂* → NO₂ + hν

This emitted light is detected by a photomultiplier tube, which generates an electrical signal directly proportional to the amount of NO present. csic.es Since the amount of NO produced is stoichiometric with the initial amount of this compound, this method allows for precise and highly sensitive quantification. nih.gov

This technique is particularly valuable for trace-level detection in various matrices. researchgate.netnih.govnih.govresearchgate.net The high sensitivity, often reaching parts-per-billion (ppb) or even lower levels, makes it suitable for monitoring trace amounts of this compound in atmospheric studies or as a transient species in chemical reactions. researchgate.netepa.gov The specificity of the NO-O₃ reaction minimizes interference from other compounds that may be present in the sample matrix. nih.gov

Theoretical and Computational Chemistry Approaches to Trichloromethyl Nitrite

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.comrsc.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications. scispace.com DFT methods are used to determine molecular properties based on the electron density rather than the complex many-electron wavefunction. scispace.com This approach allows for the prediction of various chemical properties, including reactivity, which can be analyzed through frontier molecular orbitals (FMOs) like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Key Geometrical Parameters for Trichloromethyl Nitrite (B80452) Determined via DFT

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C-Cl | Length of the Carbon-Chlorine bond | Not available in searched literature |

| C-O | Length of the Carbon-Oxygen bond | Not available in searched literature |

| O-N | Length of the Oxygen-Nitrogen bond | Not available in searched literature |

| N=O | Length of the Nitrogen-Oxygen double bond | Not available in searched literature |

| Bond Angles | ||

| Cl-C-Cl | Angle between three Chlorine atoms and the central Carbon | Not available in searched literature |

| Cl-C-O | Angle between a Chlorine, the Carbon, and the Oxygen atom | Not available in searched literature |

| C-O-N | Angle between the Carbon, Oxygen, and Nitrogen atoms | Not available in searched literature |

| O-N=O | Angle of the nitrite group | Not available in searched literature |

| Dihedral Angles |

DFT calculations are highly effective for predicting spectroscopic properties, which can then be compared with experimental spectra to validate the computational model. casus.science Vibrational spectroscopy is a key area where this is applied. By performing a frequency analysis on the optimized geometry of trichloromethyl nitrite, one can compute its theoretical infrared (IR) and Raman spectra. nih.gov The calculated vibrational frequencies and their corresponding intensities can be assigned to specific molecular motions, such as C-Cl stretches, N=O stretches, or various bending modes. rsc.org Such computational studies are invaluable for interpreting complex experimental spectra.

Table 2: Types of Spectroscopic Data Calculable for this compound via DFT

| Spectroscopic Technique | Calculated Parameter | Information Provided |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | Identification of functional groups and molecular vibrations with a change in dipole moment. |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | Identification of molecular vibrations with a change in polarizability, complementing IR data. |

| NMR Spectroscopy | Chemical Shifts (ppm), Coupling Constants (Hz) | Information on the chemical environment of magnetically active nuclei (e.g., ¹³C, ¹⁴N). |

Understanding the chemical reactions of this compound, such as its decomposition or reactions with other species, requires mapping out the reaction's potential energy surface. DFT is a powerful tool for this, enabling the calculation of the energies of reactants, products, and, crucially, the transition states that connect them. researchgate.netgithub.io A transition state is a first-order saddle point on the potential energy surface, and locating its geometry is essential for determining the reaction's activation energy (energy barrier). github.ioarxiv.org A key confirmation of a true transition state is the presence of exactly one imaginary frequency in a vibrational analysis, which corresponds to the motion along the reaction coordinate. github.io These calculations provide deep mechanistic insights into how reactions proceed. researchgate.net

| Activation Energy (Ea) | The energy difference between the transition state and the reactants (E_TS - E_Reactants). | Determines the kinetic feasibility and rate of the reaction. |

Ab Initio and Coupled-Cluster Methods for High-Accuracy Energetic Calculations

For situations demanding higher accuracy, particularly for reaction energies and barrier heights, ab initio methods are employed. uhmreactiondynamics.org Unlike DFT, which relies on approximations for the exchange-correlation functional, ab initio methods are derived directly from first principles without empirical parameters. Among these, coupled-cluster (CC) theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate energies for molecules at their equilibrium geometries. researchgate.netchemrxiv.org While computationally expensive, CCSD(T) calculations are frequently used to benchmark the performance of more cost-effective DFT functionals for a given chemical system. nrel.govchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT and ab initio methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations change and how the molecule interacts with its environment (e.g., solvent molecules). rsc.orguantwerpen.be These simulations rely on a "force field," a set of potential energy functions and parameters that describe the interactions between atoms. For novel molecules like this compound, these force field parameters can be derived from high-level quantum mechanical calculations to ensure accuracy. uantwerpen.be MD is particularly useful for exploring conformational flexibility and the nature of non-covalent interactions.

Computational Modeling of Photochemical Processes and Excited States

To understand how this compound behaves when exposed to light, computational methods that can describe its electronic excited states are necessary. acs.org Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. joaquinbarroso.comstackexchange.com A TD-DFT calculation can predict the vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions (e.g., n → π*). stackexchange.com Furthermore, it is possible to perform geometry optimizations on excited-state potential energy surfaces to find the stable structures of the molecule after excitation and to explore photochemical reaction pathways that are not accessible on the ground state. stackexchange.com This is critical for predicting the photostability and photodegradation products of the compound.

Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping

Theoretical and computational chemistry provide powerful tools for investigating the intricate details of chemical reactions. One of the most fundamental of these is the mapping of the potential energy surface (PES), a mathematical or graphical representation of the energy of a molecule as a function of its geometry. dntb.gov.uaugr.es By exploring the PES, chemists can identify stable molecules (reactants, products, and intermediates) which correspond to minima on the surface, and the transition states that connect them, which are saddle points on the surface. dntb.gov.ua This allows for the detailed elucidation of reaction mechanisms, providing insights into the pathways, kinetics, and thermodynamics of chemical transformations that are often difficult or impossible to obtain through experimental means alone. grafiati.com For a compound like this compound, a comprehensive analysis of its PES would be crucial for understanding its reactivity, decomposition pathways, and interactions with other chemical species.

General Principles of PES Mapping

The potential energy surface for a molecule with N atoms is a (3N-6)-dimensional hypersurface (or 3N-5 for linear molecules), where each dimension corresponds to an internal coordinate of the molecule (e.g., bond lengths, bond angles, dihedral angles). dntb.gov.ua Computational quantum chemistry methods, such as Density Functional Theory (DFT) and ab initio methods (like Møller-Plesset perturbation theory or Coupled Cluster theory), are employed to calculate the energy of the molecule for a given set of atomic coordinates. arxiv.orgaps.org By systematically varying these coordinates and calculating the corresponding energies, a map of the potential energy landscape can be constructed.

Key features of a potential energy surface that are critical for understanding reaction mechanisms include:

Stationary Points: These are points on the PES where the net force on each atom is zero. They include local minima (corresponding to stable isomers and conformers) and saddle points (corresponding to transition states). dntb.gov.ua

Reaction Coordinate: This is the path of minimum energy on the PES that connects reactants to products via a transition state. ugr.es

Activation Energy (Energy Barrier): This is the energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

Application to this compound

A theoretical investigation of this compound would likely begin with the identification of its stable conformers. The rotation around the C-O and O-N bonds would lead to different spatial arrangements of the atoms, and the relative energies of these conformers would be determined by finding the corresponding minima on the PES.

Potential energy surface mapping would be particularly insightful for understanding the thermal or photochemical decomposition of this compound. Several plausible decomposition pathways could be investigated:

Homolytic Cleavage of the O-N Bond: This pathway would involve the breaking of the weakest bond in the molecule to form a trichloromethoxy radical (CCl₃O•) and a nitric oxide radical (•NO). The energy profile for this reaction would be mapped by systematically increasing the O-N bond distance and calculating the corresponding energy changes to locate the transition state.

Homolytic Cleavage of the C-O Bond: This pathway would lead to the formation of a trichloromethyl radical (•CCl₃) and a nitrite radical (•NO₂). Similar to the O-N cleavage, the PES for this process would be mapped along the C-O bond stretching coordinate.

Nitro-Nitrite Isomerization: It is known that some nitro compounds can isomerize to nitrites. huji.ac.il A computational study could explore the potential for the reverse reaction in this compound, where it might rearrange to form nitrosyl chloride (NOCl) and phosgene (B1210022) (COCl₂), or other products, through a series of bond-breaking and bond-forming events. The transition states connecting these isomers would be located on the PES.

The relative energy barriers for these and other potential decomposition pathways would determine the most likely mechanism under different conditions (e.g., temperature, presence of light).

Potential energy surface mapping can also be used to study the reactions of this compound with other molecules. For example, in atmospheric chemistry, its reaction with hydroxyl radicals (•OH) could be of interest. The PES would be explored to find the transition states for hydrogen abstraction (if any were present) or addition reactions.

The following table summarizes hypothetical data that could be obtained from a computational study on the decomposition of this compound.

| Decomposition Pathway | Reactants | Transition State (TS) | Products | Calculated Activation Energy (kJ/mol) |

| O-N Bond Cleavage | CCl₃ONO | [CCl₃O···NO]‡ | CCl₃O• + •NO | Hypothetical Value 1 |

| C-O Bond Cleavage | CCl₃ONO | [•CCl₃···ONO]‡ | •CCl₃ + •NO₂ | Hypothetical Value 2 |

| Rearrangement | CCl₃ONO | Complex TS | NOCl + COCl₂ | Hypothetical Value 3 |

These are hypothetical values for illustrative purposes and would need to be determined by actual quantum chemical calculations.

Detailed Research Findings from Analogous Systems

Studies on related compounds provide a framework for what might be expected from a detailed computational analysis of this compound. For instance, theoretical studies on the decomposition of other organic nitrites have elucidated complex, multi-step reaction mechanisms. researchgate.net Similarly, computational investigations into molecules containing the trichloromethyl group have provided insights into their reactivity and the influence of the bulky, electron-withdrawing -CCl₃ group on reaction barriers. mdpi.com A study on the thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, for example, utilized DFT calculations to explain different reaction mechanisms in solution versus the molten state, highlighting the power of computational chemistry to unravel complex reaction scenarios. mdpi.com

Environmental Occurrence and Atmospheric Chemistry of Trichloromethyl Nitrite

Formation Pathways of Trichloromethyl-Containing Compounds in Terrestrial Environments

The presence of trichloromethyl compounds in terrestrial environments is not solely a result of human activities; natural processes also contribute to their formation. Understanding these pathways is crucial for assessing their environmental impact.

Natural Biogeochemical Processes Leading to Organohalogen Formation

Naturally occurring trichloromethyl compounds are significant contributors to chlorine in the lower atmosphere and can be a concern at high concentrations in soils and groundwater. nih.gov The frequent detection of these compounds in the absence of other anthropogenic contaminants strongly suggests their natural origin through biogeochemical processes. researchgate.net

Organohalogens, including trichloromethyl compounds, are known to be naturally produced in various environments. magtech.com.cn In terrestrial ecosystems, the bulk of organochlorine is found in humic polymers. researchgate.net The formation of these compounds is often linked to the decomposition of organic matter. nih.gov For instance, chloroform (B151607) can be formed naturally in terrestrial environments like forest soils and peatlands through the chlorination of natural organic matter. researchgate.net

Several biotic and abiotic mechanisms are responsible for the natural formation of organohalogens. magtech.com.cnresearchgate.net Biotic pathways often involve enzymes like haloperoxidases. nih.govresearchgate.net Abiotic processes can also contribute, such as the reaction of ferric iron minerals with hydrogen peroxide and organic matter, which can lead to the formation of halomethanes. researchgate.net Studies have shown that the oxidation of organic matter by iron(III) and hydrogen peroxide in the presence of chloride can produce trichloromethane. acs.org

Table 1: Examples of Natural Formation Pathways of Trichloromethyl-Containing Compounds

| Pathway | Description | Key Reactants/Mediators | Example Product |

| Biotic - Enzymatic | Chlorination of organic matter by enzymes produced by microorganisms. nih.gov | Haloperoxidases (e.g., chloroperoxidase), organic matter, chloride. nih.govsnf.ch | Chloroform researchgate.net |

| Abiotic - Oxidation | Oxidation of organic matter in the presence of chloride. acs.org | Iron(III), hydrogen peroxide, organic matter, chloride. acs.org | Trichloromethane acs.org |

Anthropogenic Sources and Chemical Chlorination Mechanisms

While natural sources are significant, anthropogenic activities also release trichloromethyl compounds into the environment. nih.gov Industrial processes are a primary source of these compounds. For example, 2-chloro-5-trichloromethyl pyridine, an intermediate for various chemicals, is produced by reacting β-picoline with chlorine at high temperatures. google.com

The chemical chlorination mechanisms involved in industrial processes often share similarities with natural formation pathways. nih.gov For instance, the haloform reaction, which can occur during chemical chlorination of organic material, is also a potential pathway for the natural formation of trichloromethane from humic substances. nih.govsnf.ch The reaction of ketones with bis(trichloromethyl) carbonate can yield aryl-(Z)-vinyl chlorides, demonstrating a synthetic route to chlorinated organic compounds. organic-chemistry.org

Furthermore, the electrophilic nature of chlorine atoms in a trichloromethyl group, when attached to an electron-withdrawing moiety, can promote reactions with nucleophiles. researchgate.net This reactivity is a key aspect of both synthetic and potentially natural transformation pathways of these compounds. researchgate.netmdpi.com

Atmospheric Transport, Transformation, and Deposition Mechanisms of Nitrite-Related Species

Nitrite-related species in the atmosphere undergo a complex series of transport, transformation, and deposition processes that influence air quality and atmospheric chemistry.

Gas-Phase Oxidation and Heterogeneous Processes in Atmospheric Nitrate (B79036)/Nitrite (B80452) Formation

Atmospheric nitrate and nitrite formation involves both gas-phase and heterogeneous reactions. During the day, the gas-phase oxidation of nitrogen dioxide (NO₂) by hydroxyl radicals (OH) is a primary pathway for nitric acid (HNO₃) production, which can then form particulate nitrate. copernicus.orgcopernicus.orgpusan.ac.kr

Heterogeneous reactions, which occur on the surface of aerosols and other particles, are also crucial. copernicus.orgupc.edu The heterogeneous reaction of NO₂ on mineral aerosol surfaces can lead to the formation of both nitrite and nitrate. nih.gov Nitrite has been identified as an intermediate product in this process. nih.gov The hydrolysis of dinitrogen pentoxide (N₂O₅) on wet or chloride-containing aerosols is a significant nighttime pathway for nitrate formation. copernicus.org The photolysis of particulate nitrate can produce highly reactive oxidants like hydroxyl radicals, further driving atmospheric chemistry. rsc.org

The formation of particulate nitrite is also influenced by heterogeneous reactions. acs.org For example, the hydrolysis of NO₂ can lead to the formation of nitrous acid (HONO), which in turn can contribute to particulate nitrite formation. acs.org

Table 2: Key Reactions in Atmospheric Nitrate and Nitrite Formation

| Reaction Type | Day/Night | Description | Key Reactants | Primary Product |

| Gas-Phase Oxidation | Daytime | Oxidation of NO₂ by OH radicals. copernicus.orgcopernicus.org | NO₂, OH copernicus.orgcopernicus.org | Nitric Acid (HNO₃) pusan.ac.kr |

| Heterogeneous Hydrolysis | Nighttime | Hydrolysis of N₂O₅ on aerosol surfaces. copernicus.org | N₂O₅, H₂O (on aerosols) copernicus.org | Nitric Acid (HNO₃) pusan.ac.kr |

| Heterogeneous Reaction | Both | Reaction of NO₂ on mineral aerosol surfaces. nih.gov | NO₂, mineral aerosol surface nih.gov | Nitrite, Nitrate nih.gov |

| Particulate Nitrate Photolysis | Daytime | Photolysis of nitrate within aerosol particles. rsc.org | Particulate Nitrate, hv rsc.org | OH, NO₂, Nitrite rsc.org |

Role of Soil Nitrites in Atmospheric Chemistry and Hydroxyl Radical Formation

Soil is a significant source of atmospheric nitrous acid (HONO), a key precursor to hydroxyl (OH) radicals. nih.govsciencedaily.com The release of HONO from soil is largely controlled by soil nitrite content and acidity. nih.govsciencedaily.com Nitrite ions in the soil, produced through microbial transformations of ammonium (B1175870) and nitrate, can be converted to HONO and released into the atmosphere. sciencedaily.com This process is particularly pronounced in fertilized and acidic soils. nih.govsciencedaily.com

The photolysis of HONO in the atmosphere is a major source of OH radicals, which are powerful oxidizing agents that cleanse the atmosphere of pollutants. nih.govsciencedaily.com Therefore, soil nitrite emissions can have a substantial impact on the oxidizing capacity of the lower atmosphere. nih.gov It has been shown that the surface acidity of soil minerals, rather than the bulk aqueous pH, is the determining factor for HONO release from soil. pnas.orgpnas.orgnih.gov This implies that a wide range of soils, not just highly acidic ones, can be significant sources of atmospheric HONO. pnas.orgpnas.org

Particulate Formation and Buffering Effects in Atmospheric Nitrogen Persistence

Nitrogen compounds in the atmosphere can exist in both gaseous and particulate forms, and the partitioning between these phases is critical for their atmospheric lifetime and transport. noaa.gov The formation of secondary inorganic aerosols, such as ammonium nitrate and ammonium sulfate, is a major pathway for the conversion of gaseous nitrogen compounds into the particulate phase. airclim.orgcopernicus.org

The presence of other atmospheric constituents, such as mineral dust, can influence the formation and persistence of particulate nitrate. copernicus.orgcwejournal.org Dust particles can act as a surface for heterogeneous reactions and can also have a buffering effect, influencing the acidity of aerosols and thus the equilibrium between gaseous and particulate nitrate. copernicus.orgeuropa.eu For instance, the alkalinity of dust can enhance the formation of coarse particulate nitrate. copernicus.org

The concept of buffering also applies to ecosystems receiving nitrogen deposition. Changes in plant community composition can buffer grasslands from the impacts of nitrogen deposition to some extent. nih.gov However, the addition of multiple nutrients can overwhelm this buffering capacity. nih.gov In the context of atmospheric nitrogen, buffers can help in the permanent removal of nitrogen through processes like denitrification, where nitrate is converted to nitrogen gas. usda.gov

Influence of Environmental Factors (e.g., pH, Temperature, Light) on Stability and Reactivity

The stability and reactivity of trichloromethyl nitrite (CCl₃NO₂) in the environment are significantly influenced by factors such as temperature, light, and the presence of water, which dictates its hydrolysis. While specific experimental data for this compound is limited, its behavior can be inferred from its known decomposition pathways and the reactivity of related chemical compounds.

Temperature:

This compound is known to be thermally unstable. It appears as a key intermediate in the thermal degradation of chloropicrin (B1668804) (trichloronitromethane). In this process, the initial breaking of the C-N bond in chloropicrin yields a trichloromethyl radical (•CCl₃) and nitrogen dioxide (NO₂). These radicals then combine to form this compound. However, this adduct is transient and readily decomposes, particularly at higher temperatures. The primary decomposition pathway involves the formation of phosgene (B1210022) (CCl₂O), nitric oxide (NO), and a chlorine atom (Cl•). researchgate.net

The thermal decomposition of nitrates and nitrites is a well-documented phenomenon, with stability often decreasing at elevated temperatures. osti.gov For instance, studies on molten nitrate salts used in solar power applications show a clear equilibrium shift towards decomposition products (like nitrite from nitrate) as temperature increases, with decomposition accelerating significantly at temperatures above 560 °C. dlr.de Although an inorganic salt, this principle of decreased thermal stability with increasing temperature is broadly applicable to nitrite compounds.

Light (Photolysis):

Photolysis, or decomposition by light, is a critical degradation pathway for alkyl nitrites. The general mechanism for alkyl nitrite photolysis, known as the Barton reaction, involves the homolytic cleavage of the oxygen-nitrogen (O-NO) bond upon absorption of light. nih.gov This cleavage results in the formation of an alkoxy radical and a nitric oxide radical.

For this compound, this would proceed as follows: CCl₃ONO + hν (light) → CCl₃O• + •NO

pH and Hydrolysis:

The presence of water can lead to the hydrolysis of this compound. While direct kinetic data on the hydrolysis of CCl₃NO₂ is not available, the reactivity of other compounds containing a trichloromethyl group provides insight into its likely susceptibility. The trichloromethyl group is generally subject to hydrolysis. For example, nitrapyrin (B159567) [2-chloro-6-(trichloromethyl)pyridine], a nitrification inhibitor, undergoes hydrolysis in water, and this process is temperature-dependent. nih.gov Similarly, α,α,α-trichlorotoluene demonstrates rapid hydrolysis at neutral pH. oecd.org

The hydrolysis of this compound would likely lead to the formation of trichloromethanol (B1233427), which is unstable and can decompose to phosgene and hydrogen chloride. The nitrite portion would hydrolyze to nitrous acid (HNO₂).

The pH of the aqueous environment can influence the rate of hydrolysis and the stability of the resulting products. For instance, the stability of the nitrite ion (NO₂⁻) itself is affected by pH. oecd.org The hydrolysis of related compounds like trichlorosilanes is shown to be rapid across a range of pH values (pH 4, 7, and 9). europa.eu It is plausible that the hydrolysis of this compound would also proceed under acidic, neutral, and alkaline conditions, though the specific rates would vary.

Summary of Decomposition Products and Influencing Factors

The table below summarizes the expected decomposition products of this compound under the influence of key environmental factors.

| Factor | Primary Reaction | Key Products | Notes |

| Temperature | Thermal Decomposition | CCl₂O (Phosgene), NO, Cl• | CCl₃NO₂ is a known transient intermediate in the high-temperature degradation of other compounds. researchgate.net |

| Light (UV) | Photolysis (O-NO bond cleavage) | CCl₃O•, •NO | Consistent with the general mechanism for alkyl nitrite photolysis (Barton reaction). nih.gov |

| Water (pH) | Hydrolysis | CCl₃OH (unstable) → CCl₂O + HCl, HNO₂ | Inferred from the known reactivity of the trichloromethyl group in other molecules. nih.govoecd.org |

The following table presents hydrolysis data for related compounds containing a trichloromethyl group, illustrating the general reactivity of this functional group in aqueous environments.

| Compound | Conditions | Half-life (t₁/₂) | Reference |

| Nitrapyrin | 25 °C | 7.7 days | nih.gov |

| Nitrapyrin | 45 °C | 0.54 days | nih.gov |

| α,α,α-Trichlorotoluene | 5 °C, neutral pH | ~3 minutes | oecd.org |

Degradation and Transformation Pathways in Environmental and Engineered Systems

Photochemical Degradation Pathways and By-product Formation

Photochemical degradation, initiated by the absorption of light, is a primary pathway for the transformation of many organic compounds in the environment. For trichloromethyl nitrite (B80452), this involves the dissociation of chemical bonds and the subsequent generation of highly reactive species.

The photochemical degradation of trichloromethyl nitrite is initiated by the light-induced cleavage of the relatively weak oxygen-nitrogen (O-N) bond. This process, known as photolysis, is characteristic of alkyl nitrites and leads to the formation of radical species. wikipedia.orgalfa-chemistry.com This homolytic cleavage results in an alkoxy radical and a nitric oxide radical. alfa-chemistry.com

Specifically for this compound (Cl₃C-O-N=O), photolysis generates a trichloromethoxy radical (Cl₃CO•) and a nitric oxide radical (•NO).

Reaction: Cl₃C-O-N=O + hν (light energy) → Cl₃CO• + •NO

Table 1: Radicals Generated from the Photodissociation of this compound

| Primary Radical | Chemical Formula | Precursor |

|---|---|---|

| Trichloromethoxy Radical | Cl₃CO• | This compound |

| Nitric Oxide Radical | •NO | This compound |

| Secondary Radicals | ||

| Trichloromethyl Radical | •CCl₃ | Trichloromethoxy Radical |

| Chlorine Radical | Cl• | Trichloromethoxy Radical |

This table outlines the primary and potential secondary radical species generated from the light-induced dissociation of this compound.

Yields of Photochemically Reactive and Non-Reactive Nitrogen Species

The photolysis of the nitrite functional group is a known source of both photochemically reactive and non-reactive nitrogen species in the environment. copernicus.orgresearchgate.netiwu.edu When this compound degrades, the nitric oxide (•NO) radical formed can participate in a series of reactions that yield various nitrogenous compounds.

In the presence of oxygen, the nitric oxide radical can be rapidly oxidized to nitrogen dioxide (•NO₂). copernicus.org These reactive nitrogen species (RNS), •NO and •NO₂, can then react with other radicals or organic molecules. For instance, •NO can recombine with the initially formed trichloromethoxy radical, a process that would reverse the initial photolysis, or it can react with other radical intermediates.

Furthermore, the photolysis of nitrites in aqueous solutions can lead to the formation of hydroxyl radicals (•OH), which are highly potent oxidants. iwu.edunih.gov The interaction of these RNS and other radicals determines the final distribution of nitrogen-containing products. These products can range from regenerated nitrite to more stable, non-reactive species like nitrate (B79036) (NO₃⁻) or gaseous nitrogen compounds. researchgate.netsemanticscholar.org The specific yields of these species are highly dependent on environmental conditions such as the presence of oxygen, the concentration of radical scavengers, and the wavelength of light. copernicus.orgresearchgate.net

Table 2: Potential Nitrogen Species from this compound Photodegradation

| Nitrogen Species | Chemical Formula | Reactivity | Potential Formation Pathway |

|---|---|---|---|

| Nitric Oxide | •NO | Reactive | Primary photolysis product. alfa-chemistry.com |

| Nitrogen Dioxide | •NO₂ | Reactive | Oxidation of •NO in the presence of oxygen. copernicus.org |

| Nitrite | NO₂⁻ | Reactive | Recombination of radicals or secondary reactions. iwu.edu |

| Nitrate | NO₃⁻ | Non-Reactive | Oxidation of other nitrogen species. researchgate.net |

This table summarizes potential nitrogen-containing species that may arise from the photochemical degradation of the nitrite moiety, categorized by their general reactivity.

Abiotic Hydrolysis and Solvolytic Degradation Mechanisms

Abiotic hydrolysis is a chemical degradation process in which a molecule reacts with water, leading to the cleavage of its bonds. psiberg.com Compounds with a trichloromethyl group are known to be susceptible to hydrolysis. researchgate.netoecd.org In the case of this compound, both the trichloromethyl group and the nitrite ester linkage can undergo solvolytic reactions.

The trichloromethyl group can hydrolyze, often step-wise, to ultimately form products like chloroform (B151607) or, with further reaction, carbon monoxide. acs.orgacs.org The presence of the electronegative chlorine atoms makes the central carbon atom electrophilic and thus susceptible to nucleophilic attack by water. psiberg.com

Biotransformation Processes by Microbial Communities and Enzyme Systems

Should this compound or its degradation products, particularly nitrite, enter biologically active environments like soil or water, microbial processes become significant in their transformation. mdpi.com

The transformation of nitrite is a central part of the global nitrogen cycle, mediated by a diverse array of bacteria and archaea. nih.govresearchgate.net These microorganisms utilize nitrite as either an energy source (electron donor) or an electron acceptor in their metabolic pathways.

Two key processes involving nitrite are:

Nitrification (Nitrite Oxidation): In this aerobic process, nitrite-oxidizing bacteria (NOB) and archaea convert nitrite (NO₂⁻) to nitrate (NO₃⁻). nih.gov This is a critical step in nitrification, a two-step process that starts with the oxidation of ammonia (B1221849) to nitrite. The key enzyme responsible for nitrite oxidation is nitrite oxidoreductase (NXR). nih.govtandfonline.com

Denitrification (Nitrite Reduction): Under anaerobic or anoxic conditions, denitrifying microorganisms use nitrite as an electron acceptor in their respiration. researchgate.net This process involves a series of enzymatic reductions catalyzed by enzymes like nitrite reductases (encoded by nirK and nirS genes). mdpi.comresearchgate.net Nitrite is sequentially reduced to nitric oxide (NO), then to nitrous oxide (N₂O), and finally to dinitrogen gas (N₂), which is returned to the atmosphere. researchgate.net

Some bacteria can also perform dissimilatory nitrate reduction to ammonium (B1175870) (DNRA), where nitrite is reduced to ammonium (NH₄⁺). researchgate.netplos.org

Table 3: Key Microbial Processes and Enzymes in Nitrite Transformation

| Process | Conditions | Key Enzyme(s) | Input | Output | Microbial Group Example |

|---|---|---|---|---|---|

| Nitrite Oxidation | Aerobic | Nitrite Oxidoreductase (NXR) | NO₂⁻ | NO₃⁻ | Nitrobacter, Nitrospira nih.gov |

| Denitrification | Anaerobic | Nitrite Reductase (NirK/NirS) | NO₂⁻ | NO, N₂O, N₂ | Pseudomonas, Thermus researchgate.netasm.org |

| DNRA | Anaerobic | Nitrite Reductase (Nrf) | NO₂⁻ | NH₄⁺ | E. coli plos.org |

This table details the primary enzymatic pathways for nitrite transformation by microbial communities in different environmental settings.

Microbial Influence on Nitrogen Speciation in Soil and Aquatic Environments